molecular formula C12H10FN3O4S B2449968 3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine CAS No. 2418692-90-5

3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine

Cat. No. B2449968
M. Wt: 311.29
InChI Key: PTVAIXBOZILEQR-UHFFFAOYSA-N
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Description

Pyridine derivatives are widely used in medicinal chemistry due to their wide range of pharmacological activities . They are often employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of pyridine derivatives often involves various chemical reactions. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . The compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. The pyrimidine moiety, for example, has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, a Suzuki–Miyaura coupling reaction can be employed in the synthesis of biaryl and heterobiarylpyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by various factors such as their specific structure and the presence of different functional groups. For example, the melting point, yield, and NMR spectra can provide valuable information about these properties .

properties

IUPAC Name

3-fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4S/c1-16(11-4-2-3-5-15-11)12(17)9-6-10(8-14-7-9)20-21(13,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVAIXBOZILEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine

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